Product packaging for MK-7145(Cat. No.:)

MK-7145

Cat. No.: B8288217
M. Wt: 466.5 g/mol
InChI Key: OCKGFTQIICXDQW-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Renal Outer Medullary Potassium Channel (ROMK/Kir1.1) as a Therapeutic Target

The ROMK channel, encoded by the KCNJ1 gene, is a member of the inwardly rectifying potassium (Kir) channel family. It is predominantly expressed in the kidney, specifically in the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD). acs.org

Physiological Role of ROMK (Kir1.1) in Renal Salt Handling and Potassium Homeostasis

ROMK plays a crucial dual role in renal physiology. In the thick ascending limb, it facilitates potassium recycling across the apical membrane. nih.govnih.gov This recycling is essential for the function of the Na+-K+-2Cl− cotransporter (NKCC2), which is the primary transporter responsible for sodium chloride reabsorption in this segment. nih.govnih.govnih.gov By recycling potassium back into the lumen, ROMK ensures a sufficient luminal concentration of potassium for NKCC2 activity, thereby supporting efficient salt reabsorption. nih.govresearchgate.net

In the cortical collecting duct, ROMK is a key pathway for potassium secretion into the tubular lumen. acs.orgnih.govresearchgate.net This secretion is tightly coupled to sodium reabsorption mediated by the epithelial sodium channel (ENaC). nih.govnih.gov The movement of sodium through ENaC creates an electrochemical gradient that drives potassium efflux through ROMK, contributing to potassium homeostasis. derangedphysiology.com

Genetic and Preclinical Evidence Supporting ROMK Inhibition for Therapeutic Intervention in Cardiovascular and Renal Pathophysiology

Genetic studies in humans have provided compelling evidence supporting ROMK as a therapeutic target. Loss-of-function mutations in the KCNJ1 gene, which encodes ROMK, cause Bartter's syndrome type II, a disorder characterized by renal salt wasting, low blood pressure, and mild hypokalemia. nih.govresearchgate.netnih.govresearchgate.net This phenotype suggests that inhibiting ROMK activity could lead to increased salt excretion and a reduction in blood pressure. acs.orgnih.gov Furthermore, studies have indicated that heterozygous carriers of KCNJ1 mutations exhibit reduced blood pressure and a lower risk of developing hypertension later in life. nih.govnih.govresearchgate.net

Preclinical studies using ROMK knockout mice have mirrored the findings from human genetic studies, showing a similar phenotype of renal salt wasting and hypotension. nih.govresearchgate.netscispace.com These genetic and preclinical observations strongly support the rationale for developing ROMK inhibitors as potential therapeutic agents for conditions like hypertension and heart failure. nih.govnih.gov

Context of MK-7145 in Diuretic and Antihypertensive Drug Discovery

Conventional diuretics, while effective in managing hypertension and fluid overload, can be associated with undesirable side effects, particularly concerning electrolyte balance. Current time information in Aurangabad Division, IN.patient.infonih.govnih.govijbcp.com For instance, loop diuretics and thiazide diuretics can lead to significant potassium loss (hypokalemia) and other electrolyte disturbances such as hyponatremia. patient.infonih.govnih.govijbcp.com These imbalances can limit their use or necessitate co-administration with potassium supplements or potassium-sparing diuretics. patient.info

Addressing Limitations of Conventional Diuretics in Electrolyte Balance

The limitations of conventional diuretics in maintaining electrolyte balance have driven the search for novel diuretic agents with improved profiles. Current time information in Aurangabad Division, IN. The kaliuretic effect of many diuretics stems from their mechanisms of action, which can indirectly enhance potassium secretion in the distal nephron. derangedphysiology.compatient.info Developing diuretics that promote sodium and water excretion without causing significant potassium loss would represent a significant advancement in therapeutic options.

Rationale for Developing Highly Selective ROMK Inhibitors

The physiological role of ROMK in both potassium recycling in the TAL and potassium secretion in the CCD provides a strong rationale for targeting this channel. researchgate.netnih.govCurrent time information in Aurangabad Division, IN.medchemexpress.com Inhibiting ROMK is expected to reduce sodium reabsorption in the TAL by limiting potassium availability for NKCC2 and simultaneously decrease potassium secretion in the CCD. nih.govnih.gov This dual action could lead to effective natriuresis (increased sodium excretion) and diuresis (increased water excretion) with a potentially reduced risk of hypokalemia compared to existing diuretics. nih.govnih.govgoogle.com The development of highly selective ROMK inhibitors is crucial to specifically target this mechanism and avoid off-target effects on other ion channels that could lead to unwanted side effects, particularly cardiac arrhythmias associated with hERG channel inhibition. nih.govmedchemexpress.comresearchgate.net

Historical Overview of this compound Discovery and Early Preclinical Development

The discovery of small molecule ROMK inhibitors began to emerge publicly in the late 2000s. Early work from Vanderbilt University reported some of the first small molecule selective inhibitors of ROMK, such as VU590. scispace.comgoogle.comnewdrugapprovals.org These early compounds, while demonstrating inhibitory activity, sometimes showed activity against other Kir channels like Kir7.1 or the hERG channel. nih.govmedchemexpress.comresearchgate.netnih.gov

This compound was developed by Merck Sharp & Dohme Corp. as part of their efforts to identify potent and selective ROMK inhibitors for the treatment of hypertension and heart failure. patsnap.comncats.io Its discovery stemmed from medicinal chemistry optimization efforts based on earlier identified lead series. scispace.comresearchgate.net this compound is a piperazine (B1678402) derivative. ncats.io

Preclinical studies with this compound aimed to evaluate its potency, selectivity, and pharmacodynamic effects in animal models. This compound demonstrated potent inhibition of ROMK with an IC50 of 0.045 μM. medchemexpress.com It also showed selectivity against other Kir channels, including Kir2.1, Kir2.3, Kir4.1, and Kir7.1, as well as cardiac ion channels like Cav1.2 and Nav1.5, when tested at concentrations up to 30 μM. medchemexpress.comncats.io

In spontaneously hypertensive rats, oral administration of this compound resulted in dose-dependent reductions in blood pressure that were sustained throughout the treatment period. researchgate.netresearcher.lifenih.gov Studies in normotensive dogs demonstrated that acute or chronic oral dosing of this compound led to dose-dependent diuresis and natriuresis without causing significant urinary potassium losses or changes in plasma electrolyte levels. researchgate.netresearcher.lifenih.govscite.ai These preclinical findings provided the first pharmacological evidence in vivo that supported the predictions based on human and rodent genetics regarding the potential of ROMK inhibitors as novel diuretics with a reduced risk of kaliuresis. nih.govnewdrugapprovals.org The promising preclinical profile of this compound supported its advancement as a potential clinical development candidate. researchgate.netresearcher.lifenih.gov

This compound is a chemical compound that has been investigated for its potential therapeutic applications, primarily focusing on its inhibitory effects on a specific ion channel in the kidney. This article details the molecular mechanisms and target engagement of this compound, specifically its interaction with the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O6 B8288217 MK-7145

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

5-[(1S)-1-hydroxy-2-[4-[(2S)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m1/s1

InChI Key

OCKGFTQIICXDQW-DNQXCXABSA-N

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@@H](CN3CCN(CC3)C[C@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O

Origin of Product

United States

Molecular Mechanisms and Target Engagement of Mk 7145

Selectivity Profile of MK-7145 Against Other Ion Channels and Receptor Families A key aspect of drug development is assessing the selectivity of a compound for its intended target over other related or unrelated proteins to minimize off-target effects. This compound has been screened against a panel of other ion channels and receptors to determine its selectivity profileadooq.comsemanticscholar.orgCurrent time information in Aurangabad Division, IN.bocsci.com.

This compound has demonstrated selectivity against other members of the Kir channel family, showing no significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 channels at concentrations up to 30 μM medchemexpress.comadooq.com. It has also shown selectivity against cardiac ion channels such as Cav1.2 and Nav1.5, with IC50 values greater than 30 μM medchemexpress.comadooq.com.

In a broader counter-screen panel including over 150 receptors, enzymes, and ion channels, this compound exhibited limited activity at concentrations below 10 μM medchemexpress.comadooq.com. Activities were noted for acetyl cholinesterase (IC50 = 9.94 μM), somatostatin (B550006) subtype 1 (sst1, IC50 = 2.63 μM), and the human serotonin (B10506) transporter (SERT, IC50 = 0.12 μM) medchemexpress.comadooq.com. However, functional assays for SERT inhibition in HEK293 cells showed an IC50 of 2.40 ± 0.32 μM, suggesting a lower potency in a functional context compared to the initial binding assay medchemexpress.com. The high potency of this compound for ROMK relative to these off-targets contributes to its selectivity profile medchemexpress.com.

Specificity within the Inwardly Rectifying Potassium (Kir) Channel Family (e.g., Kir2.1, Kir2.3, Kir4.1, Kir7.1)

This compound has been screened against various members of the inwardly rectifying potassium (Kir) channel family to assess its selectivity. While it demonstrates potent inhibition of ROMK (Kir1.1) with an IC₅₀ of 0.045 μM, it shows significantly less activity against other Kir subtypes. medchemexpress.com Specifically, this compound did not exhibit significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 channels when tested at concentrations up to 30 μM. nih.govmedchemexpress.com This indicates a notable selectivity profile for Kir1.1 over these other Kir channel subtypes.

Kir Channel SubtypeIC₅₀ (μM)
Kir1.1 (ROMK)0.045
Kir2.1> 30
Kir2.3> 30
Kir4.1> 30
Kir7.1> 30

Note: Data compiled from cited research findings. nih.govmedchemexpress.com

Interactions with Other Cardiac Ion Channels (e.g., Cav1.2, Nav1.5)

Beyond the Kir channel family, this compound has also been evaluated for its potential interactions with other cardiac ion channels, such as the voltage-gated calcium channel Cav1.2 and the voltage-gated sodium channel Nav1.5. Studies have shown that this compound is selective against these cardiac ion channels, with IC₅₀ values greater than 30 μM. nih.govncats.iomedchemexpress.commedkoo.com This suggests that this compound is unlikely to significantly modulate the activity of Cav1.2 or Nav1.5 at concentrations relevant to its ROMK inhibitory effects.

Cardiac Ion ChannelIC₅₀ (μM)
Cav1.2> 30
Nav1.5> 30

Note: Data compiled from cited research findings. nih.govmedchemexpress.commedkoo.com

Broader Off-Target Profiling and Functional Implications (e.g., human serotonin transporter (SERT), acetylcholinesterase, somatostatin subtype 1 (sst1))

In a broader assessment of its off-target profile, this compound was screened against a panel of over 150 receptors, enzymes, and ion channels. medchemexpress.com At concentrations below 10 μM, this compound exhibited activity against three specific targets: human serotonin transporter (SERT), acetylcholinesterase, and somatostatin subtype 1 (sst1). medchemexpress.com

Research findings indicate that this compound inhibits human SERT with an IC₅₀ of 0.12 μM in a broad counterscreen panel. medchemexpress.com In a functional assay using HEK293 cells expressing human SERT, this compound inhibited the uptake of ³H-serotonin with an IC₅₀ value of 2.40 ± 0.32 μM. medchemexpress.com The activity against SERT suggests a potential for interaction with serotonergic neurotransmission.

This compound also showed inhibitory activity against acetylcholinesterase with an IC₅₀ of 9.94 μM in the broad counterscreen panel. medchemexpress.com Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter. Inhibition of this enzyme could potentially affect cholinergic signaling.

Furthermore, this compound demonstrated activity against somatostatin subtype 1 (sst1) receptors, with an IC₅₀ of 2.63 μM in the broad counterscreen. medchemexpress.com Somatostatin receptors are G protein-coupled receptors involved in regulating various physiological processes, including hormone secretion and neurotransmission. Interaction with sst1 could have diverse functional implications depending on the tissue expression of this receptor subtype.

The observed off-target activities, particularly the potent inhibition of SERT, highlight the importance of considering potential effects beyond the primary ROMK target. medchemexpress.com However, the relatively higher potency for ROMK compared to these off-targets, coupled with pharmacokinetic properties such as being a substrate of human P-glycoprotein (Pgp), may contribute to a safety window regarding the off-target activities. medchemexpress.com

Off-TargetIC₅₀ (μM)
Human SERT0.12
Acetylcholinesterase9.94
Somatostatin subtype 1 (sst1)2.63

Note: Data compiled from cited research findings from a broad counterscreen panel. medchemexpress.com

Preclinical Pharmacological Characterization of Mk 7145

In Vitro Pharmacological Evaluation

The in vitro pharmacological evaluation of MK-7145 has focused on its activity against the ROMK channel and its selectivity over other ion channels.

Cellular Assays for ROMK Activity (e.g., Thallium (Tl+) uptake assays, 86Rubidium (86Rb+) flux assays)

Cellular assays are employed to measure the functional activity of ROMK channels and the inhibitory effect of compounds like this compound. Thallium (Tl+) uptake assays and Rubidium (86Rb+) flux assays are common methods used for screening and characterizing potassium channel inhibitors. researchgate.netaurora-instr.com These assays measure the influx or efflux of ions through the channel as a surrogate for potassium conductance. researchgate.netnih.gov this compound has been shown to inhibit ROMK activity with notable potency in such assays. medchemexpress.comadooq.com For instance, this compound demonstrated an IC50 of 0.045 μM in a ROMK inhibition assay. medchemexpress.comadooq.com Tl+ flux assays have been established as a surrogate for K+ conductance in HEK-293 cells expressing human ROMK. nih.gov Rubidium efflux assays have also been utilized in the chemical screening of Kir1.1 inhibitors. researchgate.net

Functional Assays in Recombinant Cell Systems (e.g., HEK293, CHO cells stably expressing ROMK)

Functional assays in recombinant cell systems are critical for assessing the direct interaction and inhibitory potency of this compound on ROMK channels expressed in a controlled environment. Cell lines such as HEK293 and CHO are commonly used after being stably transfected to express human ROMK. medchemexpress.commedchemexpress.commolbiolcell.org These systems allow for the measurement of ion channel activity using techniques like electrophysiology or flux assays. medchemexpress.commedchemexpress.comresearchgate.net this compound has been evaluated in CHO cells expressing ROMK, showing an IC50 of 0.009 μM in an electrophysiological assay. medchemexpress.commedchemexpress.com In HEK293 cells stably transfected with human SERT, this compound inhibited the uptake of 3H-serotonin with an IC50 value of 2.40 ± 0.32 μM. nih.govmedchemexpress.com

In Vivo Pharmacodynamic Studies in Relevant Animal Models

In vivo studies are essential to understand the effects of this compound in a living system and to evaluate its potential as a therapeutic agent. nih.govmdpi.comresearchgate.net Relevant animal models, particularly rodents, are used to assess the pharmacodynamic effects of ROMK inhibition, including diuretic, natriuretic, and antihypertensive effects. nih.govnih.gov

Acute Diuretic and Natriuretic Efficacy in Rodent Models

Acute studies in rodent models, such as rats, are performed to determine the immediate impact of this compound on urine output (diuresis) and sodium excretion (natriuresis). nih.govacs.orgnih.gov These studies are crucial for demonstrating the expected diuretic and natriuretic activity of a ROMK inhibitor. This compound has shown remarkable diuresis and natriuresis in acute rat diuresis models at doses as low as 0.3 mg/kg. nih.gov Studies in normotensive rats and dogs have shown that acute oral administration of ROMK inhibitors, including this compound, caused dose-dependent diuresis and natriuresis comparable to hydrochlorothiazide (B1673439). researchgate.netnih.gov

Sustained Antihypertensive Effects in Spontaneous Hypertensive Rats (SHR)

The spontaneous hypertensive rat (SHR) model is widely used to evaluate the potential of compounds to lower blood pressure in a chronic setting. nih.govnih.gov Studies in SHRs have investigated the sustained antihypertensive effects of this compound. Oral dosing of this compound in SHRs caused dose-dependent lowering of systolic blood pressure (SBP) that was maintained during the treatment period. nih.govresearchgate.netnih.gov At a dose of 3 mg/kg/day, the SBP lowering was approximately 12 mmHg, similar to hydrochlorothiazide (25 mg/kg/day). nih.gov At 10 mg/kg/day, the SBP lowering (approximately 20 mmHg) exceeded that of hydrochlorothiazide. nih.gov

Data on Antihypertensive Effects in SHR:

Dose (mg/kg/day)SBP Lowering (mmHg) at Day 4 (Approximate)Comparison to HCTZ (25 mg/kg/day)
3~12Similar
10~20Exceeded

Impact on Renal Electrolyte Homeostasis and Fluid Balance in Preclinical Species

The impact of ROMK inhibition on renal electrolyte homeostasis and fluid balance is a key aspect of preclinical evaluation, particularly concerning potassium handling. clinical-laboratory-diagnostics.comnih.gov Unlike conventional diuretics that often lead to significant potassium loss (kaliuresis), ROMK inhibitors are expected to have a reduced effect on potassium excretion due to their mechanism of action. nih.govacs.org Studies with this compound in normotensive dogs showed dose-dependent diuresis and natriuresis without significant urinary potassium losses or changes in plasma electrolyte levels. researchgate.netresearchgate.netnih.gov Elevations in bicarbonate and aldosterone (B195564) were observed after six days of dosing. researchgate.netresearchgate.net These findings suggest that this compound can promote salt and water excretion while largely preserving potassium balance in preclinical species. researchgate.netscite.ai

Synergistic and Additive Effects with Existing Diuretics and Antihypertensive Agents in Animal Models

Preclinical studies in animal models have investigated the effects of this compound, both alone and in combination with other agents. In spontaneously hypertensive rats, oral administration of this compound resulted in a dose-dependent reduction in blood pressure that was sustained throughout the treatment period. researchgate.netresearchgate.net When administered in combination with hydrochlorothiazide, a thiazide diuretic, this compound demonstrated additive effects. researchgate.netresearchgate.net Furthermore, synergistic effects were observed when this compound was given in combination with candesartan, an angiotensin II receptor blocker. researchgate.netresearchgate.net

In normotensive dogs, acute or chronic oral dosing of this compound led to dose-dependent increases in diuresis and natriuresis without significant urinary potassium losses or changes in plasma electrolyte levels. researchgate.netresearchgate.net Elevations in bicarbonate and aldosterone were noted after six days of dosing in these animals. researchgate.net These findings suggest that pharmacological inhibition of ROMK by this compound has potential as a new therapeutic approach for hypertension and/or congestive heart failure. researchgate.net

Pharmacokinetic Attributes in Preclinical Species

Preclinical pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated in the body. nih.gov

Oral Bioavailability and Systemic Exposure in Rodents

Assessment as a Substrate for Drug Transporters (e.g., human P-glycoprotein (Pgp))

The assessment of a compound as a substrate for drug transporters like human P-glycoprotein (Pgp) is crucial in preclinical development to understand potential drug interactions and transport across biological barriers. nih.govnih.gov Pgp is an important efflux transporter encoded by the ABCB1 gene, found in various tissues including the gastrointestinal tract, blood-brain barrier, kidney, and liver, where it limits the absorption and promotes the excretion of many compounds. nih.govwikipedia.orgmdpi.com While the search results emphasize the importance of evaluating compounds as Pgp substrates early in drug discovery nih.gov, specific data on whether this compound is a substrate for human Pgp or other drug transporters were not found.

Structure Activity Relationship Sar and Medicinal Chemistry of Mk 7145

Lead Optimization and Scaffold Evolution Leading to MK-7145

The discovery program for ROMK inhibitors, which ultimately led to this compound, originated from high-throughput screening efforts researchgate.netnih.gov. An initial screening hit, compound 3, showed moderate inhibitory potency on ROMK but was more potent on the hERG channel nih.gov. Careful analysis of this sample revealed a minor impurity, compound 5 (1,4-bis(4-nitrophenethyl)piperazine), which displayed good ROMK inhibitory activity (IC₅₀ = 0.052 μM) but also high potency on the hERG channel (IC₅₀ = 0.005 μM) nih.gov. This symmetrical piperazine (B1678402) derivative, compound 5, was identified as a potent ROMK lead nih.gov.

Subsequent medicinal chemistry endeavors focused on improving the selectivity of this class of ROMK inhibitors over the hERG channel and identifying replacements for the nitro groups, as early SAR indicated both nitro groups were critical for ROMK inhibitory activity nih.gov. Exploratory chemistry involved investigating bioisosteric replacements for the nitrophenyl groups nih.govresearchgate.net. Among the tested moieties, benzonitriles, 5-benzo(2,1,3-oxadiazole), and 4-phthalide groups maintained appreciable ROMK block researchgate.net. Notably, the incorporation of the 4-phthalide moiety (compound 3 in one series) led to a significant improvement in hERG selectivity, reducing potency on hERG by approximately 20-fold researchgate.net.

These optimization efforts, combining SAR insights from different series and focusing on improving selectivity and pharmacokinetic properties, ultimately led to the identification of compound 12, which was selected as the clinical development candidate and designated as this compound nih.govnih.govnih.gov.

Influence of Structural Modifications on ROMK Potency and Selectivity

Structural modifications played a critical role in fine-tuning the activity and selectivity of ROMK inhibitors in the series that led to this compound.

Impact of Substitutions on the Phthalide (B148349) Phenyl Ring

Initial SAR work on the phthalide phenyl ring indicated that substitution at the 4-position of the phthalide was tolerated nih.gov. For instance, the 4-methyl analogue (compound 2) showed comparable ROMK potency and hERG selectivity to an earlier compound (compound 1) nih.gov. Incorporating the optimal 4-methyl substitution on the phthalide ring in a piperazinyl diol series (compound 7) resulted in potent ROMK inhibition with reduced binding potency for the hERG channel, yielding a 60-fold selectivity window in a binding assay nih.gov.

Stereochemical Contributions to In Vivo Efficacy and Binding

Stereochemistry was found to be important for the in vivo efficacy and potency of the ROMK inhibitors in this series nih.gov. This compound is the (1R,1'R)-isomer . Studies comparing the R,R-isomer (compound 12, this compound) with the meso-isomer (compound 16) demonstrated that the R,R-isomer exhibited superior ROMK potency and in vivo efficacy nih.gov. While the meso-isomer showed good efficacy in an acute rat diuresis model, it had low aqueous solubility nih.gov. The superior in vivo efficacy of the R,R-isomer (compound 12) was a key factor in its selection as this compound nih.gov.

Strategies Employed for Enhancing Target Selectivity (e.g., against off-target channels like hERG)

Improving selectivity, particularly against the hERG channel, was a major challenge and focus during the development of ROMK inhibitors nih.govacs.orgresearchgate.netnih.govnih.gov. The initial potent lead compound (compound 5) was more potent on hERG than ROMK nih.gov. Various strategies were employed to enhance selectivity:

Bioisosteric Replacements: Replacing the nitro groups of the initial lead with bioisosteric moieties was a key strategy nih.govresearchgate.net. The phthalide moiety was found to be particularly effective in reducing potency on hERG researchgate.net.

Substituent Effects: Specific substitutions on the core scaffold influenced selectivity. For example, introducing a benzylic methyl in one analogue improved hERG selectivity nih.gov. The addition of an alpha-hydroxyl group in another series also improved hERG selectivity nih.gov.

Scaffold Modifications: The evolution of the chemical scaffold, incorporating features from different successful series (e.g., piperazine carboxamide and piperazine diamine), contributed to improved selectivity profiles nih.govresearchgate.net.

This compound (compound 12) demonstrated much improved hERG selectivity compared to earlier compounds nih.gov. Beyond hERG, this compound also showed selectivity against other cardiac ion channels such as Cav1.2 and Nav1.5, and other inward rectifier potassium channels including Kir2.1, Kir2.3, Kir4.1, and Kir7.1 researchgate.netncats.iomedkoo.comcolab.ws. This broad selectivity profile was important for advancing this compound to clinical development ncats.iomedkoo.com.

Here is a table summarizing some of the SAR data discussed:

CompoundStructural ModificationROMK Potency (IC₅₀)hERG Potency (IC₅₀)hERG/ROMK Selectivity RatioSource
5Initial Lead (Bis-nitrophenethyl piperazine)0.052 μM0.005 μM~0.1 nih.gov
34-Phthalide moiety incorporated (in a specific series)0.089 μM0.15 μM~1.7 researchgate.net
1Earlier compound--- nih.gov
24-methyl analogue of 1 (phthalide substitution)Comparable to 1Comparable to 1- nih.gov
6Original lead (piperazine diamine series)--7-fold selective for hERG nih.govresearchgate.net
7Phthalide incorporated into piperazine diamine seriesSimilar to 6-21-fold selective for ROMK nih.govresearchgate.net
84-methyl phthalide incorporated into piperazine diamineSimilar to 7-Marginally improved hERG nih.gov
9Racemate with alpha-hydroxyl groupSmall improvementDecrease in potencySignificant improvement nih.gov
12 (this compound)R,R-isomer, piperazinyl diol series with 4-methyl phthalide0.035 μM nih.gov2.1 μM (binding) nih.gov60-fold (binding) nih.gov nih.gov

Observed Species-Selective Inhibition Patterns in Related ROMK Inhibitor Series

While the primary focus of the research leading to this compound was on achieving potent human ROMK inhibition and good selectivity against off-targets like hERG, some related ROMK inhibitor series have shown species-selective inhibition patterns colab.wspatsnap.com. For instance, a novel series of 3-sulfamoylbenzamide (B74759) ROMK inhibitors was developed that demonstrated high selectivity for inhibiting human ROMK over rat ROMK colab.wspatsnap.com. These compounds were also insensitive to a specific pore mutation (N171D) that affected the activity of previously reported ROMK inhibitors colab.wspatsnap.com. This highlights that within the broader class of ROMK inhibitors, structural features can lead to differential activity across species, which is an important consideration in preclinical to clinical translation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been applied in the field of ROMK inhibitor research to understand the relationship between chemical structure and biological activity and to guide the design of new compounds with improved properties researchgate.netsci-hub.se. In the context of ROMK inhibitors, QSAR analysis has been performed on sets of compounds to develop predictive models researchgate.net. These studies often involve defining active and inactive sets of compounds based on their potency (e.g., pIC₅₀ values) and using computational methods to generate pharmacophore hypotheses researchgate.net.

For example, one QSAR analysis of ROMK inhibitors utilized a set of compounds to build a model using methods like partial least square regression (PLS) researchgate.net. Statistical parameters such as R² (correlation coefficient) and RMSE (Root-Mean-Square Error) are used to evaluate the quality and predictive capacity of the QSAR models researchgate.netmdpi.comui.ac.id. These models can provide insights into the key structural features and physicochemical properties that contribute to ROMK inhibitory activity and selectivity, aiding in the design of novel analogues with potentially enhanced profiles researchgate.netsci-hub.se.

Computational Modeling and in Silico Analysis of Mk 7145

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. This approach helps in understanding the binding modes and estimating the binding affinity between a small molecule like MK-7145 and its protein target, the ROMK channel. figshare.comresearchgate.netfrontiersin.org In the context of ROMK inhibitors, docking studies are crucial for identifying how compounds interact with the channel's pore or other relevant binding sites. researcher.life

Prediction of Energetically Favorable Binding Sites within the ROMK Pore

Predicting energetically favorable binding sites within the ROMK pore is a key application of molecular docking in the study of compounds like this compound. The ROMK channel is a tetramer with a central pore through which potassium ions pass. nih.govresearchgate.net Small molecule inhibitors are understood to interact with specific residues within this pore or the surrounding regions to block ion conduction. researcher.life Computational analyses, including docking, have been employed to investigate the binding site of small molecules in ROMK. researchgate.netnih.gov These studies aim to identify the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), thereby mapping the potential binding pocket and predicting the most stable binding poses. This information is vital for understanding the mechanism of inhibition and guiding the design of more potent and selective compounds.

Modeling of Conformational Dynamics and Interaction Networks upon Binding

Beyond static docking poses, computational modeling can also explore the conformational dynamics of the ROMK channel upon ligand binding and the resulting interaction networks. While specific detailed studies on this compound's impact on ROMK conformational dynamics were not extensively detailed in the search results, the general principle involves using computational methods to understand how the binding of a molecule affects the protein's structure and flexibility. frontiersin.orgnih.govmdpi.com This can include analyzing changes in the channel's pore size, the movement of protein loops, and the formation or breaking of interaction networks between the ligand, the protein, and surrounding water molecules or lipids. Such modeling provides a more dynamic picture of the binding event and can offer insights into the stability and longevity of the ligand-target complex.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a computational technique that represents the essential features of a molecule that are required for its biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions, arranged in a specific 3D spatial arrangement. rsc.orgsimulations-plus.com Pharmacophore models derived from known active compounds or the target protein structure can be used for two primary purposes: de novo design of new molecules with the desired features and virtual screening of large chemical databases to identify potential lead compounds that match the pharmacophore. rsc.orgsimulations-plus.comdovepress.com In the discovery process that led to this compound, pharmacophore modeling, often combined with QSAR (Quantitative Structure-Activity Relationship), was utilized as part of virtual screening workflows to identify potential ROMK inhibitors from large libraries of compounds. figshare.comresearchgate.net This allowed for the rapid assessment of numerous molecules based on their predicted ability to interact with the ROMK channel. simulations-plus.com

Molecular Dynamics Simulations for Understanding Ligand-Channel Stability and Interaction

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. frontiersin.orgmdpi.com In the context of ligand-target interactions, MD simulations provide insights into the stability of the binding complex, the flexibility of the protein and ligand, and the detailed nature of their interactions in a dynamic environment. frontiersin.orgnih.govmdpi.comsimulations-plus.comnih.gov While specific MD simulations for this compound bound to ROMK were not prominently detailed in the provided search results, MD simulations are generally used to refine the results of molecular docking, assess the stability of predicted binding poses over time, and explore alternative binding conformations. frontiersin.orgmdpi.com By simulating the system's behavior at a given temperature and pressure, MD can reveal the strength and duration of specific interactions between this compound and ROMK residues, helping to explain binding affinity and potentially predict residence time. frontiersin.orgnih.gov

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Focus on Methodologies and Preclinical Predictions)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) assessment involves using computational methods to predict how a compound will behave within a biological system. lnhlifesciences.orgnih.govsciensage.infozeclinics.comresearchgate.net These predictions are crucial in early drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of failure in later, more expensive stages of development. lnhlifesciences.orgzeclinics.com In the discovery of ROMK inhibitors, including this compound, in silico ADME predictions were utilized to evaluate properties such as oral bioavailability, plasma protein binding, and potential metabolic pathways. researchgate.netnih.govnih.gov Methodologies employed can include rule-based filters (like Lipinski's rule of five), QSAR models trained on existing ADME data, and more complex simulations of biological barriers and metabolic enzymes. researchgate.netnih.govresearchgate.net These preclinical predictions help prioritize compounds with a higher likelihood of success in in vivo studies. zeclinics.com

Application of ADMET Filtering in Early Drug Discovery Pipelines

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filtering is a critical step in early drug discovery pipelines. dovepress.comlnhlifesciences.orgzeclinics.comresearchgate.netacs.org This process involves using in silico models and predefined criteria to quickly assess large libraries of compounds for undesirable ADME and toxicity properties. dovepress.comlnhlifesciences.orgresearchgate.netacs.org Compounds predicted to have poor absorption, rapid metabolism, high toxicity, or unfavorable distribution are filtered out, allowing researchers to focus on molecules with a better chance of becoming a successful drug. lnhlifesciences.orgzeclinics.comresearchgate.net In the context of identifying ROMK inhibitors, ADMET filtering was applied to databases of compounds, such as the ZINC database, to narrow down the number of candidates for further investigation, including synthesis and experimental testing. researchgate.net This in silico filtering significantly increases the efficiency of the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. lnhlifesciences.orgresearchgate.net

Advanced Research Methodologies Applied to Mk 7145 Studies

High-Throughput Screening Technologies for Ion Channel Modulators

High-throughput screening (HTS) technologies are fundamental in the early stages of drug discovery to identify compounds that modulate ion channel activity from large libraries of small molecules. For Kir channels, including ROMK (Kir1.1), HTS technologies such as membrane potential-sensitive fluorescent dye assays, ion flux measurements, and automated patch clamp systems are utilized. researchgate.net These methods allow for rapid assessment of compound effects on channel function. For example, ⁸⁶Rb⁺ flux assays have been used in the chemical screening of Kir1.1 channel inhibitors. researchgate.net In this procedure, cells are loaded with ⁸⁶Rb⁺, and the efflux of the radioactive tracer, which is mediated by potassium channels, is measured upon channel activation. researchgate.net This provides a functional readout of channel activity and its modulation by test compounds.

Automated Patch Clamp Systems for Functional Characterization

Automated patch clamp systems represent a significant advancement in electrophysiology, enabling higher throughput and more standardized recordings compared to traditional manual patch clamp techniques. researchgate.netbiocompare.com While manual patch clamp provides high-quality data for detailed studies of ion channel properties and is often used in academic labs, its low throughput makes it less suitable for screening large numbers of compounds. biocompare.com Automated patch clamp systems overcome this limitation, allowing for the screening of tens of thousands of compounds to identify potential channel blockers or modulators. biocompare.com These systems can provide detailed information on channel gating kinetics under controlled voltage conditions, even in multi-well formats (e.g., 384-well plates). researchgate.net The integration of automated patch clamp into research on compounds like MK-7145 allows for efficient functional characterization of their effects on ROMK and assessment of selectivity against other ion channels, including other Kir family members (e.g., Kir2.1, Kir2.3, Kir4.1, Kir7.1) and cardiac ion channels like hERG, Cav1.2, and Nav1.5. researchgate.netmedchemexpress.com

Utilization of Polarized Cell Systems (e.g., Transwell supports) for Transport and Channel Studies

Polarized cell systems, such as those utilizing Transwell supports, are valuable tools for studying the function of ion channels and transporters in an environment that mimics the in vivo situation of polarized epithelial cells, like those in the kidney tubules where ROMK is expressed. researchgate.netresearchgate.net These systems allow for the establishment of distinct apical and basolateral compartments, enabling researchers to study directional ion transport and the activity of channels located on specific membrane domains. researchgate.netresearchgate.netnih.gov The use of Kir1.1-expressing cells in Transwell supports provides a polarized cell system specifically applicable to studying the mechanism of Kir1.1 inhibition by various agents, including compounds like this compound. researchgate.netresearchgate.net This approach is crucial for understanding how inhibitors affect channel function in a physiologically relevant context and can support different aspects of drug development efforts, such as lead identification and optimization. researchgate.netresearchgate.net

Integration of Experimental Techniques with Computational Approaches for Comprehensive Analysis

The study of ion channels and their interactions with potential drug candidates like this compound increasingly involves the integration of experimental techniques with computational approaches. Computational methods, such as molecular modeling and simulations, can complement experimental data by providing insights into the molecular mechanisms of channel function and drug binding. researchgate.netucl.ac.uk For example, molecular dynamics simulations can be used to investigate potential drug binding sites on the channel protein. researchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis can also be employed to analyze the relationship between the chemical structure of compounds and their biological activity, aiding in the design and optimization of more potent and selective inhibitors. researchgate.netresearcher.life While the provided search results specifically mention computational studies in the context of predicting cytotoxicity of nanomaterials and electron transfer in proteins ucl.ac.ukijdrug.com, the principle of integrating computational and experimental methods is widely applicable in ion channel research to gain a more comprehensive understanding of compound interactions and effects. This integrated approach allows for a more efficient and informed drug discovery and development process.

Table 1: this compound Activity Data

Target ChannelIC₅₀ (µM)
ROMK (Kir1.1)0.045
Kir2.1>30
Kir2.3>30
Kir4.1>30
Kir7.1>30
Cav1.2>30
Nav1.5>30
SERT2.40 ± 0.32
Acetylcholinesterase9.94
Somatostatin (B550006) subtype 1 (sst1)2.63

Note: IC₅₀ values represent the concentration of this compound required for 50% inhibition of channel activity. medchemexpress.com

Translational Insights and Future Research Directions for Romk Inhibitors

Connecting Preclinical Pharmacological Findings to Disease Pathophysiology (e.g., hypertension, heart failure)

Preclinical studies with selective ROMK inhibitors, including MK-7145, have provided crucial evidence supporting their potential therapeutic benefit in hypertension and heart failure. ROMK inhibitors are expected to function as novel diuretics by inhibiting sodium reabsorption in the kidney, leading to increased excretion of salt and water. ahajournals.orgnih.govpatsnap.comnih.gov This mechanism is distinct from conventional loop and thiazide diuretics and is hypothesized to offer superior diuretic/natriuretic efficacy with a reduced risk of excessive potassium loss. nih.govnih.gov

Studies in animal models have demonstrated the antihypertensive effects of ROMK inhibition. In Dahl salt-sensitive rats, chronic inhibition of ROMK not only prevented but also reversed the development of hypertension and associated end-organ damage. ahajournals.org this compound, specifically, has been shown to cause dose-dependent lowering of blood pressure in spontaneously hypertensive rats. nih.gov This blood pressure lowering effect was sustained throughout the treatment period and showed additive or synergistic effects when administered in combination with hydrochlorothiazide (B1673439) or candesartan. researcher.life

In normotensive dogs, acute or chronic oral administration of this compound resulted in dose-dependent diuresis and natriuresis without significant urinary potassium losses or changes in plasma electrolyte levels. researcher.liferesearchgate.net These preclinical findings in various animal models support the hypothesis that selective ROMK inhibition can effectively reduce blood pressure and promote fluid and salt excretion, aligning with the therapeutic goals for hypertension and heart failure. ahajournals.orgnih.govpatsnap.comnih.govnewdrugapprovals.org

Preclinical data on this compound demonstrated robust diuresis, natriuresis, and blood pressure lowering, with reduced urinary potassium excretion compared to standard diuretics. patsnap.comacs.orgfigshare.com

Elucidating the Broader Physiological Role of ROMK in Pathological States through Selective Pharmacological Inhibition

Selective pharmacological inhibitors like this compound are invaluable tools for dissecting the precise roles of ROMK in various pathological states. While genetic studies have linked ROMK dysfunction to conditions like Bartter syndrome and variations in blood pressure, selective inhibitors allow for the study of the consequences of acute or chronic ROMK blockade in a controlled manner. nih.govpatsnap.comnih.govnih.gov

The development of selective ROMK inhibitors has been crucial because the human pharmacology of ROMK was largely unexplored due to the lack of such compounds. nih.govnih.gov These inhibitors enable researchers to directly test hypotheses derived from genetic studies and further understand the in vivo pharmacology of ROMK. nih.govnewdrugapprovals.org

Development of Animal Models Manifesting Features of Bartter's Syndrome Type II Phenotype

Loss-of-function mutations in the KCNJ1 gene in humans cause type II Bartter syndrome, characterized by renal salt wasting, hypokalemia, and low blood pressure. ahajournals.orgmedlineplus.govplos.orgahajournals.org Similarly, ROMK-deficient mice exhibit a phenotype resembling type II Bartter syndrome, including polyuria, natriuresis, and kaliuresis. ahajournals.orgahajournals.orgphysiology.orgphysiology.orgnih.gov These genetic models have been valuable for studying the consequences of complete ROMK deficiency. ahajournals.orgahajournals.org

Selective pharmacological inhibition of ROMK with compounds like this compound can also induce features of the Bartter's syndrome type II phenotype in animal models. researcher.liferesearchgate.net This provides a pharmacological model to complement the genetic models, allowing for the study of the effects of different degrees and durations of ROMK inhibition. Such models are useful for investigating the compensatory mechanisms that may be activated in response to reduced ROMK function and for evaluating the potential for long-term consequences of ROMK inhibition. For instance, studies in ROMK null mice have examined the adaptive responses in ion transport proteins along the nephron, revealing upregulation of sodium transport in downstream segments like the distal convoluted tubule. physiology.orgnih.gov

Potential for Novel Therapeutic Applications Beyond Primary Indications

While the primary focus for ROMK inhibitors like this compound has been hypertension and heart failure due to their diuretic and natriuretic effects, the physiological roles of ROMK suggest potential applications in other conditions. ahajournals.orgnih.govpatsnap.comnih.govnewdrugapprovals.org

ROMK is also known to be the pore-forming component of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, which plays a role in cardioprotection against ischemic-reperfusion injury. wikidoc.orgmdpi.com Pharmacological inhibition of mitochondrial ROMK2 has shown protection against myocardial ischemia-reperfusion injury in murine hearts. mdpi.com This suggests a potential therapeutic avenue for ROMK inhibitors in preventing or mitigating cardiac damage following ischemic events.

Furthermore, ROMK is involved in potassium homeostasis, and its inhibition could have implications for disorders related to potassium imbalance. ahajournals.orgwikidoc.org While ROMK inhibitors are expected to be potassium-sparing compared to conventional diuretics, their precise effects on potassium balance in different disease states warrant further investigation.

Identification of Unexplored Aspects of ROMK Pharmacology Requiring Further Investigation with Selective Inhibitors

Despite advances in understanding ROMK function and the development of selective inhibitors, several aspects of ROMK pharmacology require further investigation using these tools.

The precise mechanisms underlying the long-term adaptive responses of the kidney to chronic ROMK inhibition need to be fully elucidated. While some compensatory mechanisms, such as upregulation of distal sodium transport, have been observed in genetic models, the pharmacological models can help determine if similar adaptations occur with chronic inhibitor use and how they might impact efficacy and electrolyte balance over time. physiology.orgnih.gov

The role of ROMK in other tissues beyond the kidney, particularly its function as a component of the mitochondrial KATP channel in the heart, requires more detailed pharmacological characterization. wikidoc.orgmdpi.com Selective inhibitors can help delineate the specific contributions of mitochondrial ROMK to cardiac function and disease. mdpi.com

Furthermore, exploring potential drug-drug interactions and the effects of ROMK inhibitors in combination with other cardiovascular medications is an important area for future research. Preclinical studies have shown additive or synergistic effects with hydrochlorothiazide and candesartan, but more comprehensive interaction profiling is needed. researcher.life

The potential for ROMK inhibitors to influence electrolyte balance beyond sodium and potassium, and their effects on other ion transporters and channels in different physiological and pathological contexts, represents an area for continued study.

Strategic Considerations for Future Drug Discovery and Optimization in the ROMK Inhibitor Class

The development of this compound and other ROMK inhibitors has provided valuable lessons for future drug discovery efforts in this class. One key consideration is achieving optimal pharmacokinetic properties, such as half-life, to ensure consistent and well-tolerated diuretic effects. patsnap.comacs.orgfigshare.com this compound was reported to have a relatively short projected human half-life, which led to the discovery of newer compounds like MK-8153 with improved pharmacokinetic profiles. patsnap.comacs.orgfigshare.com

Improving selectivity over other ion channels, particularly hERG, remains a crucial aspect of lead optimization to minimize potential off-target effects. nih.govnih.gov Structure-activity relationship studies have been instrumental in identifying modifications that enhance ROMK potency and selectivity. nih.govnih.govnih.gov

Identifying novel chemical scaffolds for ROMK inhibition is also important to provide alternative starting points for optimization and potentially overcome limitations associated with existing series. nih.govx-mol.netresearchgate.net

Future drug discovery efforts should also consider the potential for developing inhibitors with tissue-specific activity or those that target specific ROMK isoforms if differential roles in disease are identified.

Finally, continued investment in robust preclinical models that accurately reflect human disease pathophysiology and allow for comprehensive evaluation of efficacy and potential off-target effects will be essential for the successful translation of future ROMK inhibitors.

Q & A

Q. What is the primary pharmacological target of MK-7145, and how does its inhibition contribute to therapeutic effects in hypertension?

Methodological Answer: this compound selectively inhibits the renal outer medullary potassium (ROMK) channel, a key regulator of potassium excretion in the nephron. Researchers validate target engagement using in vitro electrophysiological assays (e.g., patch-clamp techniques) to measure ROMK current inhibition, coupled with in vivo diuresis and natriuresis studies in rodent models. The therapeutic rationale lies in reducing potassium wasting while maintaining sodium excretion, which lowers blood pressure without inducing hypokalemia .

Q. What experimental models are commonly used to evaluate this compound's pharmacokinetic and pharmacodynamic profiles?

Methodological Answer: Preclinical studies employ Sprague-Dawley rats or cynomolgus monkeys to assess oral bioavailability, plasma half-life, and tissue distribution via LC-MS/MS. Pharmacodynamic endpoints include urine electrolyte excretion and blood pressure monitoring using telemetry. Dose-response curves are analyzed to establish IC50 values (e.g., 0.045 μM for ROMK inhibition) and correlate exposure with efficacy .

Q. How is this compound's selectivity for ROMK over related ion channels (e.g., hERG) validated to mitigate off-target risks?

Methodological Answer: Selectivity panels using recombinant cell lines expressing hERG, Kv1.5, and other potassium channels are tested via fluorescence-based flux assays or automated patch-clamp systems. Computational modeling (e.g., molecular docking) further predicts binding specificity. In vivo cardiovascular safety assessments (e.g., ECG monitoring in primates) are conducted to rule out arrhythmogenic potential .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's efficacy between rodent models and human hypertensive patients?

Methodological Answer: Discrepancies may arise from species-specific ROMK expression or compensatory mechanisms. Researchers use translational biomarkers (e.g., urinary Na+/K+ ratios) and adaptive trial designs with dose titration. Comparative genomics and humanized animal models help bridge interspecies differences. Meta-analyses of Phase I/II data are employed to refine dosing regimens .

Q. How can researchers optimize this compound's therapeutic index when combining it with other antihypertensives (e.g., ACE inhibitors)?

Methodological Answer: Synergy studies utilize factorial design experiments to test combinations in hypertensive models. Pharmacodynamic interactions are quantified via isobolographic analysis, while pharmacokinetic interactions are assessed using CYP450 inhibition assays. Bayesian statistical models predict optimal dosing to avoid additive electrolyte disturbances .

Q. What methodologies identify biomarkers predictive of this compound's response in heart failure subtypes?

Methodological Answer: Prospective cohort studies with stratified sampling (e.g., HFpEF vs. HFrEF patients) are paired with multi-omics profiling (proteomics, metabolomics). Machine learning algorithms analyze biomarker panels (e.g., NT-proBNP, urinary cAMP) to correlate with clinical outcomes. Reverse translational studies in disease-specific animal models validate candidate biomarkers .

Q. How are conflicting data on this compound's renal safety profile addressed in long-term studies?

Methodological Answer: Longitudinal preclinical trials in aging rodent cohorts monitor glomerular filtration rate (GFR) and histopathology. In humans, adaptive Phase III trials incorporate interim analyses of serum creatinine and potassium levels. Competing risk models adjust for comorbidities (e.g., CKD) to isolate drug-related effects .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in heterogeneous populations?

Methodological Answer: Mixed-effects models account for inter-individual variability in exposure-response relationships. Bootstrapping or Monte Carlo simulations assess confidence intervals for efficacy thresholds. Subgroup analyses using propensity score matching reduce confounding in real-world data .

Q. How should researchers design studies to assess this compound's impact on diurnal blood pressure variations?

Methodological Answer: Ambulatory blood pressure monitoring (ABPM) in crossover trials captures circadian patterns. Cosinor analysis models rhythmicity, while repeated-measures ANOVA tests treatment-time interactions. Placebo-controlled, double-blinded protocols minimize observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.